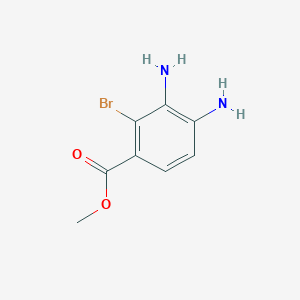
Methyl 3,4-diamino-2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4-diamino-2-bromobenzoate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the benzene ring is substituted with amino groups at the 3 and 4 positions and a bromine atom at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-diamino-2-bromobenzoate typically involves the bromination of methyl 3,4-diaminobenzoate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.
-
Bromination with Bromine
Reagents: Methyl 3,4-diaminobenzoate, bromine.
Solvent: Dichloromethane.
Conditions: Room temperature, under an inert atmosphere.
Procedure: Bromine is added dropwise to a solution of methyl 3,4-diaminobenzoate in dichloromethane, and the reaction mixture is stirred until the bromination is complete.
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: Methyl 3,4-diaminobenzoate, NBS.
Solvent: Chloroform.
Procedure: NBS is added to a solution of methyl 3,4-diaminobenzoate in chloroform, and the reaction mixture is stirred until the bromination is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4-diamino-2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding aniline derivatives.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Nucleophiles (e.g., amines, thiols).
Conditions: Solvent (e.g., ethanol), elevated temperature.
Products: Substituted benzoates.
-
Oxidation
Reagents: Potassium permanganate, nitric acid.
Conditions: Aqueous or organic solvent, controlled temperature.
Products: Nitro derivatives.
-
Reduction
Reagents: Reducing agents (e.g., sodium borohydride, hydrogen gas with a catalyst).
Conditions: Solvent (e.g., ethanol), room temperature or elevated temperature.
Products: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4-diamino-2-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of photoactive materials and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 3,4-diamino-2-bromobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and amino groups can form hydrogen bonds and electrostatic interactions with the active sites of target proteins, modulating their activity. In materials science, the compound’s photoactive properties are utilized to create responsive materials that change their physical properties upon exposure to light.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,4-diamino-2-bromobenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-5-bromobenzoate: This compound has a similar structure but with the amino group at the 2-position and the bromine at the 5-position. It is used in the synthesis of various organic compounds and has applications in medicinal chemistry.
Methyl 4-bromobenzoate: This compound lacks the amino groups and is used as an intermediate in organic synthesis.
Methyl 2-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromine atom and is used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
methyl 3,4-diamino-2-bromobenzoate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,10-11H2,1H3 |
InChI-Schlüssel |
KBLDLYNLZMRNBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















